TETRAHYDROFURAN-3-BORONIC ACID

Übersicht

Beschreibung

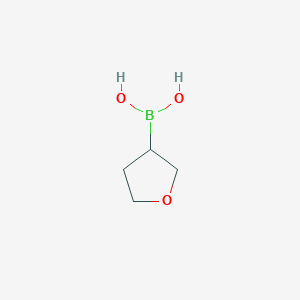

TETRAHYDROFURAN-3-BORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a tetrahydrofuran ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing TETRAHYDROFURAN-3-BORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: TETRAHYDROFURAN-3-BORONIC ACID undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters/Borates: Formed through oxidation.

Substituted Boronic Acids: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Applications

Tetrahydrofuran-3-boronic acid has shown potential as a building block for anticancer agents. Its ability to form boronate esters with diols present in glycoproteins enhances the selectivity of drug delivery to cancer cells. For instance, modifications of existing anticancer drugs with boronic acid moieties have improved their pharmacokinetics and bioavailability. A notable case is the enhancement of fulvestrant's bioavailability through the introduction of a boronic acid group, which reduced first-pass metabolism significantly while maintaining therapeutic efficacy .

1.2 Antibacterial Activity

The compound exhibits antibacterial properties by acting as a β-lactamase inhibitor. It binds covalently to the active site of class C β-lactamases, which are responsible for antibiotic resistance in various bacterial strains. In studies, this compound derivatives demonstrated effective inhibition against resistant strains, with inhibitory constants (Ki) in the low nanomolar range . This application is crucial for developing new antibiotics to combat resistant infections.

Material Science

2.1 Polymer Chemistry

this compound serves as a valuable intermediate in synthesizing functionalized polymers. It can be utilized in cross-linking reactions to enhance the mechanical properties of polymeric materials. The incorporation of boronic acid functionalities into polymer matrices allows for improved thermal stability and chemical resistance, making these materials suitable for various industrial applications .

2.2 Sensor Development

The unique reactivity of boronic acids towards diols makes this compound suitable for developing chemical sensors. These sensors can detect sugars and other biomolecules through changes in fluorescence or conductivity upon binding to target analytes . This application is particularly relevant in biomedical diagnostics and environmental monitoring.

Table 1: Summary of Applications

Case Studies

Case Study 1: Anticancer Drug Modification

A study focused on modifying fulvestrant with this compound to improve its oral bioavailability. The resulting compound showed a significant reduction in first-pass metabolism, leading to enhanced therapeutic effects in vitro against breast cancer cell lines .

Case Study 2: Antibiotic Resistance Mitigation

Research demonstrated that this compound derivatives effectively inhibit class C β-lactamases, which are prevalent in resistant bacterial strains. The study highlighted the importance of structural modifications that enhance binding affinity and potency against these enzymes .

Wirkmechanismus

The mechanism by which TETRAHYDROFURAN-3-BORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group acts as an electrophile, allowing it to interact with nucleophilic groups in target molecules .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but with a phenyl group instead of a tetrahydrofuran ring.

Methylboronic Acid: Similar structure but with a methyl group.

Vinylboronic Acid: Contains a vinyl group and is used in similar coupling reactions.

Uniqueness: TETRAHYDROFURAN-3-BORONIC ACID is unique due to its tetrahydrofuran ring, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .

Biologische Aktivität

Tetrahydrofuran-3-boronic acid (THF-3-BA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of THF-3-BA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring linked to a boronic acid functional group. The presence of the boron atom allows for specific interactions with biological molecules, particularly through reversible covalent bonding with diols, which is a hallmark feature of boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉BO₃ |

| Molecular Weight | 113.02 g/mol |

| CAS Number | 260369-10-6 |

| Solubility | Soluble in water and organic solvents |

Mechanisms of Biological Activity

The biological activity of THF-3-BA can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids, including THF-3-BA, are known to inhibit various enzymes by forming stable complexes with their active sites. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

- Antimicrobial Activity : Research indicates that THF-3-BA exhibits antimicrobial properties against certain bacterial strains. This activity is often linked to its ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Boronic acids have been studied for their potential anticancer effects. THF-3-BA may interfere with cancer cell proliferation and survival through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boronic acids, including THF-3-BA. The results demonstrated that THF-3-BA exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antibacterial agent in clinical settings .

Case Study 2: Anticancer Activity

In a recent investigation, THF-3-BA was tested for its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Comparative Analysis with Other Boronic Acids

To further understand the biological activity of THF-3-BA, a comparison with other boronic acids was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound (THF-3-BA) | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| Phenylboronic acid | Low | Moderate | Enzyme inhibition |

| Benzoxaborole | High | Significant | Sugar binding, enzyme inhibition |

Eigenschaften

IUPAC Name |

oxolan-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSKLMCHCHFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593676 | |

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260369-10-6 | |

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.